Ethyl 4-[(anthracen-2-yl)oxy]butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(anthracen-2-yl)oxy]butanoate typically involves the esterification of 4-hydroxybutanoic acid with anthracene-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(anthracen-2-yl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted anthracene or butanoate derivatives.
Scientific Research Applications
Ethyl 4-[(anthracen-2-yl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-[(anthracen-2-yl)oxy]butanoate involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The ester group may undergo hydrolysis, releasing active metabolites that can interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl anthracene-2-carboxylate
- 4-(Anthracen-2-yloxy)butanoic acid
- Anthracene-2-yl acetate
Uniqueness
Ethyl 4-[(anthracen-2-yl)oxy]butanoate is unique due to its specific ester linkage and the presence of the anthracene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
105930-59-4 |
---|---|
Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 4-anthracen-2-yloxybutanoate |
InChI |
InChI=1S/C20H20O3/c1-2-22-20(21)8-5-11-23-19-10-9-17-12-15-6-3-4-7-16(15)13-18(17)14-19/h3-4,6-7,9-10,12-14H,2,5,8,11H2,1H3 |
InChI Key |
AZGHYADXQTUNPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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